2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one
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Overview
Description
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is a chlorinated derivative of cyclohexadienone, characterized by the presence of three chlorine atoms and an ethyl group attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by cyclization. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives or the removal of the ethyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized cyclohexadienone derivatives.
Scientific Research Applications
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the ethyl group and the cyclohexadienone ring.
2,4,6-Trichloroanisole: Contains a methoxy group instead of an ethyl group.
2,4,6-Trichlorobenzaldehyde: Features an aldehyde group instead of the cyclohexadienone ring.
Uniqueness
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one is unique due to the presence of both the ethyl group and the cyclohexadienone ring, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and industrial processes.
Properties
CAS No. |
61305-71-3 |
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Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
2,4,6-trichloro-4-ethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H7Cl3O/c1-2-8(11)3-5(9)7(12)6(10)4-8/h3-4H,2H2,1H3 |
InChI Key |
QPFRULBIAKMYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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